N,N-dimethylpyridin-3-amine

Description

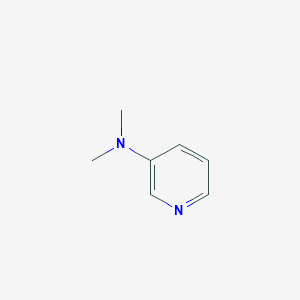

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDHEXUPBRMUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171564 | |

| Record name | 3-Pyridinamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-57-5 | |

| Record name | 3-Pyridinamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpyridin-3-amine, a substituted pyridine derivative, is a compound of interest in various chemical and pharmaceutical research areas. Its structural isomer, 4-(Dimethylamino)pyridine (DMAP), is a widely recognized nucleophilic catalyst. While not as extensively studied as its 4-substituted counterpart, N,N-dimethylpyridin-3-amine possesses unique electronic and steric properties that make it a valuable building block in organic synthesis and a potential candidate for investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of N,N-dimethylpyridin-3-amine, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-dimethylpyridin-3-amine is presented below. It is important to note that while some experimental data is available, many properties are calculated.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |

| Molecular Weight | 122.17 g/mol | PubChem[1][2] |

| CAS Number | 18437-57-5 | PubChem[1][2] |

| Boiling Point | 72-76 °C @ 2 mmHg | SynQuest[3] |

| 194.9 °C at 760 mmHg | Synblock[4] | |

| Melting Point | Not available | |

| Appearance | Not available | |

| Solubility | Not available for the 3-amino isomer. The related 4-amino isomer is soluble in water, ethanol, acetone, benzene, toluene, xylene, dichloroethane, chloroform, acetic acid, acetic anhydride, ethyl acetate, hexane, tetrahydrofuran, triethylamine, pyridine, and DMF. | ChemBK[5] |

| XLogP3 | 1.4 | ECHEMI[4], PubChem[1] |

| Topological Polar Surface Area | 16.1 Ų | ECHEMI[4], PubChem[1] |

| Hydrogen Bond Donor Count | 0 | ECHEMI[4] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N,N-dimethylpyridin-3-amine.

| Spectrum Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | m/z top peak at 121. | PubChem[2] |

| ¹³C NMR | Data available. | PubChem[2] |

| ¹⁵N NMR | Data available. | PubChem[2] |

| ¹H NMR | Data for the related 4-amino isomer is available, showing characteristic peaks for the dimethylamino and pyridyl protons. | ChemicalBook[6] |

| FTIR | As a tertiary amine, it is expected to lack N-H stretching bands. Characteristic C-H and C-N stretching vibrations would be present. | analyzetest.com[7], Doc Brown's Chemistry[8] |

Synthesis and Reactivity

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of N,N-dimethylpyridin-3-amine.

The reactivity of N,N-dimethylpyridin-3-amine is expected to be influenced by the electron-donating dimethylamino group and the electron-withdrawing pyridine ring. The nitrogen of the dimethylamino group is nucleophilic, while the pyridine nitrogen is basic. This duality makes it a candidate for use as a ligand in coordination chemistry and as a building block for more complex molecules.

Potential Applications

Although less studied than its 4-isomer, N,N-dimethylpyridin-3-amine holds potential in several areas:

-

Organic Synthesis: It can serve as a nucleophilic catalyst, similar to DMAP, in reactions such as acylations and esterifications, although its catalytic efficiency may differ due to steric and electronic effects.[9][10]

-

Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active compounds. N,N-dimethylpyridin-3-amine can be used as a starting material for the synthesis of novel pharmaceutical agents. Research on related dimethylpyridine derivatives has shown potential anti-inflammatory, antioxidant, and anticancer activities.

-

Materials Science: Pyridine derivatives are used in the development of new materials, including polymers and metal-organic frameworks.

Experimental Protocols

Detailed experimental protocols specifically for N,N-dimethylpyridin-3-amine are scarce in the available literature. However, a general procedure for the synthesis of aminopyridines from chloropyridines using amides as the amine source has been described and could potentially be adapted.

General Experimental Workflow for Aminopyridine Synthesis:

Caption: A general experimental workflow for the synthesis of aminopyridines.

Safety Information

N,N-dimethylpyridin-3-amine is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-dimethylpyridin-3-amine is a chemical compound with potential for broader application in research and development. While it is currently less characterized than its well-known isomer, DMAP, its unique structure warrants further investigation. This guide provides a summary of the currently available data to support researchers and scientists in their exploration of this compound. Further studies are needed to fully elucidate its physical and chemical properties, develop detailed and optimized synthetic protocols, and explore its catalytic and biological activities.

References

- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 18437-57-5 | 3H32-1-73 | MDL MFCD00234349 | 3-(Dimethylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 4. echemi.com [echemi.com]

- 5. scielo.br [scielo.br]

- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. analyzetest.com [analyzetest.com]

- 8. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 10. soci.org [soci.org]

An In-depth Technical Guide to the Structure and Bonding of N,N-dimethylpyridin-3-amine

Executive Summary: This document provides a comprehensive technical overview of N,N-dimethylpyridin-3-amine (also known as 3-(dimethylamino)pyridine), a heterocyclic amine of interest to researchers in synthetic chemistry and drug development. We will delve into its molecular structure, physicochemical properties, chemical bonding, and electronic characteristics. Furthermore, this guide outlines established experimental protocols for its synthesis and characterization, presenting quantitative data in accessible formats and visualizing key concepts to facilitate a deeper understanding of this compound.

Molecular Structure and Identification

N,N-dimethylpyridin-3-amine is a substituted pyridine derivative. Its structure consists of a central aromatic pyridine ring with a dimethylamino (-N(CH₃)₂) group attached at the C3 position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule compared to unsubstituted pyridine.

dot

Caption: 2D structure of N,N-dimethylpyridin-3-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | N,N-dimethylpyridin-3-amine | [1] |

| Synonyms | 3-(Dimethylamino)pyridine, Dimethyl-pyridin-3-yl-amine | [1][2] |

| CAS Number | 18437-57-5 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3][4] |

| SMILES | CN(C)C1=CN=CC=C1 | [1] |

| InChIKey | JEDHEXUPBRMUMB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of N,N-dimethylpyridin-3-amine are summarized below. These computed and experimental values are crucial for applications in chemical synthesis, purification, and formulation.

Table 2: Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Weight | 122.17 g/mol | [1][3][4] |

| Exact Mass | 122.084398327 Da | [1][4] |

| Boiling Point | 72-76 °C @ 2 mmHg 194.9 °C @ 760 mmHg | [2] [3] |

| Topological Polar Surface Area | 16.1 Ų | [4] |

| XLogP3 (LogP) | 1.4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Chemical Bonding and Electronic Structure

The bonding in N,N-dimethylpyridin-3-amine is characterized by a stable aromatic core and the strong electronic influence of the dimethylamino substituent.

-

Sigma (σ) Framework: The molecule is built upon a framework of covalent sigma bonds (C-C, C-N, C-H) formed from the overlap of sp² hybridized orbitals in the pyridine ring and sp³ orbitals in the methyl groups.

-

Pi (π) System and Aromaticity: The pyridine ring contains a delocalized π-electron system, with six electrons shared across the ring, fulfilling Hückel's rule for aromaticity. This confers significant thermodynamic stability to the molecule.

-

Resonance and Electron Delocalization: The dimethylamino group is a potent electron-donating group due to the lone pair of electrons on its nitrogen atom. This lone pair can delocalize into the aromatic π-system of the pyridine ring through resonance. This delocalization increases the electron density on the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions relative to the substituent. This electronic effect makes the C3-N bond to the substituent possess partial double-bond character and enhances the nucleophilicity of the ring.

dot

Caption: Logical flow of electron delocalization.

Spectroscopic Data and Characterization

Spectroscopic methods are essential for confirming the structure and purity of N,N-dimethylpyridin-3-amine. While specific spectra are not reproduced here, the expected characteristic features are summarized.

Table 3: Summary of Expected Spectroscopic Features

| Technique | Feature | Expected Observations | Reference |

| ¹H NMR | Chemical Shift (δ) | ~2.8 ppm: Singlet, 6H (-N(CH₃)₂) ~7.0 ppm: Multiplet, 2H (ring protons 4 and 5) ~8.0-8.2 ppm: Multiplets, 2H (ring protons 2 and 6) | [5] |

| ¹³C NMR | Chemical Shift (δ) | Signals for two distinct methyl carbons and five unique aromatic carbons. | [1] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000: Aromatic C-H stretch ~3000-2800: Aliphatic C-H stretch ~1600-1450: Aromatic C=C and C=N stretching | |

| Mass Spectrometry | Mass-to-Charge (m/z) | 122: Molecular ion (M⁺) 121: M-1 (loss of H radical), often a major peak 120: M-2 (loss of H₂), can also be a prominent fragment | [5] |

Experimental Protocols

Synthesis via Reductive Amination

A facile and high-yield synthesis of N,N-dimethylpyridin-3-amine can be achieved via the Eschweiler-Clarke reaction, which involves the reductive amination of 3-aminopyridine.[5]

Methodology:

-

Reactant Preparation: A solution of 3-aminopyridine (0.2 mole) is prepared in 90% formic acid (1.0 mole).[5]

-

Reaction: To this solution, 40% formaldehyde (0.6 mole) is added. The mixture is heated at 100-105 °C for approximately 8 hours. The evolution of carbon dioxide gas indicates the progress of the reaction.[5]

-

Work-up: The reaction mixture is cooled and concentrated under vacuum. The residue is dissolved in distilled water and basified to a high pH using a strong base (e.g., 18N NaOH).[5]

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent such as benzene or diethyl ether.[5]

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., K₂CO₃), filtered, and the solvent is removed under vacuum. The resulting crude product, an orange oil, is purified by vacuum distillation to yield the final product.[5]

Characterization Workflow

A standard workflow is employed to confirm the identity, structure, and purity of the synthesized compound.

dot

Caption: General workflow for synthesis and characterization.

Conclusion

N,N-dimethylpyridin-3-amine is a structurally well-defined aromatic amine. Its chemical properties are dominated by the interplay between the aromatic pyridine core and the strong electron-donating dimethylamino group. This interaction leads to a specific electron distribution, characterized by delocalization and resonance, which dictates its reactivity. The established synthetic routes and clear spectroscopic signatures make it a readily accessible and verifiable compound for use in research and development, particularly as a nucleophilic reagent, a ligand, or a scaffold in the design of novel pharmaceuticals.

References

- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18437-57-5 | 3H32-1-73 | MDL MFCD00234349 | 3-(Dimethylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 3. CAS 18437-57-5 | N,N-Dimethylpyridin-3-amine - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Dimethylaminopyridine

This technical guide provides a comprehensive overview of 3-Dimethylaminopyridine (3-DMAP), a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's identifiers, physicochemical properties, synthesis protocols, and potential applications, with a focus on its role as a catalyst and a building block in medicinal chemistry.

Chemical Identifiers and Nomenclature

3-Dimethylaminopyridine is systematically known as N,N-dimethylpyridin-3-amine. It is a structural isomer of the well-known catalyst 4-Dimethylaminopyridine (4-DMAP). Accurate identification is crucial for experimental replication and safety.

| Identifier Type | Value |

| CAS Number | 18437-57-5[1] |

| IUPAC Name | N,N-dimethylpyridin-3-amine[2] |

| Molecular Formula | C₇H₁₀N₂[2] |

| SMILES | CN(C)c1cnccc1[2] |

| InChI | InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3[2] |

| InChIKey | JEDHEXUPBRMUMB-UHFFFAOYSA-N[2] |

| Synonyms | 3-(Dimethylamino)pyridine, N,N-Dimethyl-3-pyridinamine, Dimethyl-pyridin-3-yl-amine |

Physicochemical Properties

The physicochemical properties of 3-DMAP are essential for its handling, storage, and application in various chemical reactions. Below is a summary of its key properties.

| Property | Value |

| Molecular Weight | 122.17 g/mol [2] |

| Boiling Point | 72-76 °C @ 2 mmHg[1] |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 16.1 Ų |

| pKa (Conjugate Acid) | Data not readily available |

Synthesis of 3-Dimethylaminopyridine

Several synthetic routes to 3-Dimethylaminopyridine have been reported. A common and effective method involves the reductive amination of 3-aminopyridine.

Experimental Protocol: Reductive Amination of 3-Aminopyridine

This protocol describes a facile, good-yield synthesis of 3-Dimethylaminopyridine from 3-aminopyridine using formaldehyde and formic acid.

Materials:

-

3-Aminopyridine

-

90% Formic acid

-

40% Formaldehyde

-

18N Sodium hydroxide (NaOH)

-

Benzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

-

To a solution of 3-aminopyridine (0.2 mole) in 90% formic acid (1 mole), add 40% formaldehyde (0.6 mole).

-

Heat the reaction mixture at 100-105 °C for 8 hours. The evolution of carbon dioxide should be noticeable after approximately 5 minutes.

-

After heating, cool the mixture and concentrate it to near dryness under vacuum.

-

Dissolve the residue in distilled water (75 ml) and make the solution basic by the addition of 18N NaOH (50 ml).

-

Extract the aqueous layer with benzene (3 x 50 ml).

-

Combine the organic layers and dry them twice with anhydrous potassium carbonate.

-

Filter the solution and remove the benzene under vacuum.

-

Distill the resulting orange oil under vacuum to yield 3-Dimethylaminopyridine.

Caption: A flowchart illustrating the synthesis of 3-Dimethylaminopyridine.

Applications in Research and Drug Development

While its isomer, 4-DMAP, is a more widely recognized nucleophilic catalyst, 3-DMAP also holds potential in organic synthesis and medicinal chemistry.[3] Its utility stems from the basicity of the pyridine nitrogen and the electron-donating nature of the dimethylamino group.

Catalysis

3-Dimethylaminopyridine can function as a base and a nucleophilic catalyst in various organic transformations. Although less potent than 4-DMAP due to the position of the dimethylamino group, it can still be employed in reactions such as:

-

Acylations and Esterifications: Similar to 4-DMAP, 3-DMAP can catalyze the acylation of alcohols and amines with acid anhydrides and acyl halides. The mechanism is believed to involve the formation of a reactive acylpyridinium intermediate.

-

Oxidation Reactions: In combination with other reagents, DMAP analogues have been shown to catalyze the selective oxidation of various substrates.[4]

Caption: A generalized catalytic cycle for DMAP-catalyzed esterification.

Role in Drug Synthesis

The pyridine scaffold is a common motif in many pharmaceutical agents. 3-Aminopyridine and its derivatives, including 3-DMAP, serve as important building blocks for the synthesis of more complex molecules with potential biological activity. The dimethylamino group can be a key pharmacophore or can be further modified to modulate the properties of the final compound. For instance, DMAP derivatives have been investigated for their antibacterial properties, and their conjugation with nanoparticles has been shown to enhance their efficacy.

Safety and Handling

3-Dimethylaminopyridine is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | GHS07 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity, Inhalation | GHS07 | H332: Harmful if inhaled. |

| Specific target organ toxicity | GHS07 | H335: May cause respiratory irritation. |

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

This technical guide provides a summary of the key information regarding 3-Dimethylaminopyridine. For more detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

N,N-Dimethylpyridin-3-amine: A Technical Guide to its Catalytic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylpyridin-3-amine, a substituted pyridine derivative, belongs to a class of organic compounds that have garnered significant interest as nucleophilic catalysts in a variety of chemical transformations. While its isomer, N,N-dimethylpyridin-4-amine (DMAP), is a widely recognized and highly efficient catalyst, particularly in acylation reactions, the 3-amino isomer presents a unique case for understanding the structure-activity relationships of pyridine-based catalysts. This technical guide provides an in-depth exploration of the core mechanism of action of N,N-dimethylpyridin-3-amine as a catalyst, drawing upon the well-established principles of nucleophilic catalysis. The content herein is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Core Catalytic Principle: Nucleophilic Catalysis

The primary mechanism by which N,N-dimethylpyridin-3-amine functions as a catalyst is through nucleophilic catalysis. In this role, the lone pair of electrons on the pyridine ring's nitrogen atom initiates a nucleophilic attack on an electrophilic species, most commonly the carbonyl carbon of an acylating agent such as an acid anhydride or acid chloride. This initial step forms a highly reactive intermediate, an N-acylpyridinium salt. This intermediate is significantly more electrophilic than the original acylating agent, rendering it more susceptible to attack by a primary nucleophile, such as an alcohol or an amine. The subsequent transfer of the acyl group to the nucleophile results in the formation of the desired product and the regeneration of the N,N-dimethylpyridin-3-amine catalyst, allowing it to participate in further catalytic cycles.

The efficiency of this catalytic process is intrinsically linked to the electronic properties of the pyridine ring. The presence of the electron-donating dimethylamino group at the 3-position enhances the nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. However, the positioning of this group is critical. In the case of the more potent catalyst, 4-DMAP, the dimethylamino group at the para-position allows for effective resonance stabilization of the positive charge that develops on the pyridine nitrogen in the N-acylpyridinium intermediate. This stabilization lowers the activation energy for its formation and increases its steady-state concentration, thereby accelerating the overall reaction rate. For N,N-dimethylpyridin-3-amine, this resonance stabilization is less pronounced, which is predicted to result in a lower catalytic efficacy compared to its 4-substituted counterpart.

Visualizing the Nucleophilic Catalysis Pathway

The following diagram illustrates the generalized mechanism of nucleophilic catalysis by N,N-dimethylpyridin-3-amine in an acylation reaction.

Caption: General mechanism of N,N-dimethylpyridin-3-amine catalyzed acylation.

Quantitative Data on Catalytic Performance

| Catalyst | Substrate | Reaction | Conversion (%)[1] |

| 4-DMAP | p-Xylene | Oxidation | 49 |

| Pyridine | p-Xylene | Oxidation | < 10 |

| 4-Carboxypyridine | p-Xylene | Oxidation | < 5 |

| 4-Cyanopyridine | p-Xylene | Oxidation | < 5 |

| N,N-dimethylpyridin-3-amine | p-Xylene | Oxidation | Data not available in the cited source |

| Table 1: Comparison of Catalytic Activity of Pyridine Analogues in the Oxidation of p-Xylene. Reaction conditions: p-Xylene (100 mmol), catalyst (2.5 mmol), benzyl bromide (2.5 mmol), 1.0 MPa O₂, 160 °C, 3 h.[1] |

The data in Table 1 clearly demonstrates the superior catalytic activity of 4-DMAP, with its strong electron-donating group, compared to pyridine and pyridines with electron-withdrawing groups in this specific oxidation reaction.[1] It is reasonable to extrapolate that a similar trend would be observed in acylation reactions, with N,N-dimethylpyridin-3-amine exhibiting a catalytic activity intermediate between that of unsubstituted pyridine and 4-DMAP.

Experimental Protocols

A detailed experimental protocol for a reaction specifically catalyzed by N,N-dimethylpyridin-3-amine is not extensively documented. However, a general procedure for a DMAP-catalyzed acylation can be adapted. It should be noted that due to the anticipated lower catalytic activity of the 3-isomer, longer reaction times or higher catalyst loading may be required to achieve comparable yields to reactions catalyzed by 4-DMAP.

Representative Protocol: Acylation of a Hindered Alcohol

This protocol is adapted from standard procedures for DMAP-catalyzed acylations and serves as a starting point for optimization.

Objective: To synthesize an ester from a sterically hindered secondary alcohol and an acid anhydride using N,N-dimethylpyridin-3-amine as a catalyst.

Materials:

-

Sterically hindered alcohol (e.g., 1-adamantanol)

-

Acid anhydride (e.g., acetic anhydride)

-

N,N-dimethylpyridin-3-amine (catalyst)

-

Triethylamine (auxiliary base)

-

Dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Caption: A typical experimental workflow for an acylation reaction.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the sterically hindered alcohol (1.0 eq), N,N-dimethylpyridin-3-amine (0.1-0.2 eq), and triethylamine (1.5 eq) in dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid anhydride (1.2 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Conclusion

N,N-dimethylpyridin-3-amine operates as a nucleophilic catalyst through a mechanism analogous to its more widely used 4-isomer, DMAP. Its catalytic activity is derived from the ability of the pyridine nitrogen to form a highly reactive N-acylpyridinium intermediate. However, the positioning of the dimethylamino group at the 3-position results in less effective resonance stabilization of this intermediate compared to 4-DMAP, leading to a predicted lower catalytic efficiency. While quantitative data and specific experimental protocols for the 3-isomer are limited, the fundamental principles of nucleophilic catalysis provide a solid framework for its application and for further investigation into its catalytic potential. For researchers and professionals in drug development, understanding these structure-activity relationships is crucial for the rational design of catalysts and the optimization of synthetic routes.

References

N,N-Dimethylpyridin-3-amine: A Technical Review of Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpyridin-3-amine, a substituted pyridine derivative, is a chemical compound with emerging interest in organic synthesis. While its isomer, N,N-dimethylpyridin-4-amine (DMAP), is a widely recognized and extensively utilized catalyst, the applications of N,N-dimethylpyridin-3-amine are less documented but hold potential in specialized synthetic routes. This technical guide provides a comprehensive review of the available literature on the synthesis of N,N-dimethylpyridin-3-amine and its derivatives, alongside a discussion of its current and potential applications. Detailed experimental protocols for key syntheses are presented, and quantitative data is summarized for clarity. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Pyridine and its derivatives are fundamental building blocks in organic and medicinal chemistry. Among these, aminopyridines and their N,N-dimethylated analogues are of particular importance due to their nucleophilic and basic properties, which render them useful as catalysts and synthetic intermediates. While N,N-dimethylpyridin-4-amine (DMAP) has been the subject of extensive research and is a cornerstone in acylation and other organic transformations, its 3-amino isomer, N,N-dimethylpyridin-3-amine, remains comparatively underexplored. This guide focuses specifically on the synthesis and documented applications of N,N-dimethylpyridin-3-amine, providing a foundational understanding for its potential use in novel synthetic methodologies.

Synthesis of N,N-Dimethylpyridin-3-amine and Derivatives

The synthesis of N,N-dimethylpyridin-3-amine can be achieved through the reductive amination of 3-aminopyridine. Additionally, methods for the preparation of substituted derivatives, such as 5-bromo-N,N-dimethylpyridin-3-amine, have been reported, highlighting the utility of this scaffold in generating a variety of functionalized pyridines.

Synthesis of N,N-Dimethylpyridin-3-amine

A common and effective method for the synthesis of N,N-dimethylpyridin-3-amine involves the reaction of 3-aminopyridine with formaldehyde and formic acid, a procedure known as the Eschweiler-Clarke reaction.

Experimental Protocol:

To a solution of 3-aminopyridine (0.2 mole, 18.8 g) in 90% formic acid (1 mole, 51.2 g), 40% formaldehyde (0.6 mole, 45 mL) is added. The mixture is heated at 100-105°C for 8 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water (75 mL) and basified with 18N NaOH (50 mL). The aqueous layer is extracted with benzene (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium carbonate, filtered, and the solvent is removed in vacuo to yield the crude product as an orange oil. The product is then purified by vacuum distillation.[1]

Table 1: Synthesis of N,N-Dimethylpyridin-3-amine

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

| 3-Aminopyridine | Formaldehyde, Formic Acid | 100-105°C, 8 hours | 64-70 | [1] |

Diagram 1: Synthesis of N,N-dimethylpyridin-3-amine

Caption: Synthetic pathway for N,N-dimethylpyridin-3-amine.

Synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine

Halogenated derivatives of N,N-dimethylpyridin-3-amine are valuable intermediates for further functionalization through cross-coupling reactions. The synthesis of 5-bromo-N,N-dimethylpyridin-3-amine has been reported from 3-amino-5-bromopyridine.

Experimental Protocol:

5-Bromo-3-dimethylaminopyridine can be synthesized from 3-amino-5-bromopyridine using aqueous formaldehyde, acetic acid, and sodium triacetoxyborohydride (NaBH(OAc)₃). This reductive amination procedure provides the desired product in a 23% yield.

Table 2: Synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine

| Starting Material | Reagents | Yield (%) | Reference |

| 3-Amino-5-bromopyridine | aq. Formaldehyde, AcOH, NaBH(OAc)₃ | 23 |

Applications of N,N-Dimethylpyridin-3-amine

The documented applications of N,N-dimethylpyridin-3-amine are significantly less extensive than those of its 4-isomer, DMAP. Current literature primarily points to its use as a synthetic intermediate in the preparation of more complex molecules, particularly substituted pyridine derivatives.

Intermediate in Organic Synthesis

The primary application of N,N-dimethylpyridin-3-amine is as a building block for the synthesis of functionalized pyridines. The presence of the dimethylamino group and the nitrogen atom in the pyridine ring offers multiple sites for chemical modification. For instance, the synthesis of 5-bromo-N,N-dimethylpyridin-3-amine demonstrates its role as a precursor to halogenated pyridines, which are key substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials.

Diagram 2: Application as a Synthetic Intermediate

Caption: Role as an intermediate for functionalized pyridines.

Potential Catalytic Activity

While direct evidence for the catalytic use of N,N-dimethylpyridin-3-amine is scarce in the literature, its structural similarity to DMAP suggests potential, albeit likely different, catalytic properties. The nucleophilicity of the pyridine nitrogen in the 3-amino isomer is expected to be lower than that of the 4-amino isomer due to electronic effects. This difference in reactivity could be exploited for selective catalysis in reactions where the high activity of DMAP is detrimental. Further research is required to explore and characterize the catalytic potential of N,N-dimethylpyridin-3-amine in various organic transformations.

Conclusion

N,N-dimethylpyridin-3-amine is a valuable synthetic intermediate with established protocols for its preparation. While its applications are not as widespread as its well-known isomer, DMAP, it serves as a useful precursor for the synthesis of substituted pyridine derivatives. The exploration of its potential catalytic activity remains an open area for research and could lead to the discovery of novel and selective catalytic systems. This guide provides a consolidated overview of the current knowledge on N,N-dimethylpyridin-3-amine, aiming to facilitate further investigation into its properties and applications by the scientific community.

References

The Dawn of Pyridine-Based Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established pyridine and its derivatives as powerful catalysts in organic synthesis. We will explore the seminal discoveries that unveiled the catalytic potential of the pyridine scaffold, focusing on two cornerstone examples: the Chichibabin reaction for direct amination and the development of 4-(Dimethylamino)pyridine (DMAP) as a superior acylation catalyst. This document provides a detailed examination of the early experimental work, presenting quantitative data in structured tables and outlining the original experimental protocols. Furthermore, key reaction mechanisms and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of these pivotal advancements in catalysis.

The Chichibabin Reaction: A New Pathway for Pyridine Amination

In 1914, Russian chemist Aleksei Chichibabin and his student O. A. Zeide reported a groundbreaking method for the direct amination of pyridine.[1][2] This discovery, now known as the Chichibabin reaction, provided a novel and direct route to 2-aminopyridine derivatives, which were previously accessible only through more complex, multi-step syntheses.

The reaction involves the nucleophilic substitution of a hydride ion by an amide anion, typically from sodium amide (NaNH₂), in an aprotic solvent like xylene or toluene at elevated temperatures.[1] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Core Reaction Mechanism

The widely accepted mechanism for the Chichibabin reaction is an addition-elimination pathway.[1] The reaction commences with the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position of the pyridine ring. This step forms a negatively charged intermediate, a σ-complex (often referred to as a Meisenheimer-type adduct), which is stabilized by the sodium cation. Aromaticity is then restored through the elimination of a hydride ion (H⁻). The liberated hydride ion subsequently reacts with an available proton source, such as the newly formed aminopyridine or ammonia present in the reaction mixture, to generate hydrogen gas.

Early Quantitative Data

The original work by Chichibabin and Zeide, along with subsequent early studies, demonstrated the utility of this reaction, with yields for the amination of unsubstituted pyridine being reported in the range of 70-85%.[3] The reaction conditions, particularly temperature and the purity of the sodium amide, were found to significantly influence the outcome.

| Pyridine Derivative | Product | Reaction Conditions | Yield (%) | Reference |

| Pyridine | 2-Aminopyridine | NaNH₂ in xylene, 110-130°C | 70-85 | [3] |

| α-Picoline (2-Methylpyridine) | 6-Amino-2-methylpyridine | NaNH₂ in toluene, elevated temp. | Not specified in initial report | [4] |

| Quinoline | 2-Aminoquinoline | NaNH₂ in xylene, elevated temp. | Good | [3] |

Table 1: Early reported yields for the Chichibabin reaction.

Original Experimental Protocol: Amination of Pyridine

The following protocol is based on the descriptions from the early 20th-century literature for the amination of pyridine.[1][3]

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Anhydrous xylene or toluene

-

Ice

-

Water

-

Apparatus for heating under reflux with protection from atmospheric moisture

Procedure:

-

A solution of pyridine in anhydrous xylene (or toluene) is prepared in a flask equipped with a reflux condenser.

-

Powdered sodium amide is added to the solution. A typical molar ratio of sodium amide to pyridine is approximately 1.5 to 2:1.

-

The reaction mixture is heated to reflux (typically between 110°C and 140°C depending on the solvent) and maintained at this temperature for several hours (e.g., 4-6 hours). The evolution of hydrogen gas is observed during the reaction.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the careful addition of ice and then water to decompose the excess sodium amide and the sodium salt of the product.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., benzene or ether).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed by distillation, and the resulting crude 2-aminopyridine is purified by distillation under reduced pressure or by crystallization.

4-(Dimethylamino)pyridine (DMAP): A Paradigm Shift in Acylation Catalysis

For decades, pyridine was a standard, albeit often slow, catalyst for acylation reactions. A significant breakthrough occurred in 1969 when Wolfgang Steglich and Gerhard Höfle reported that 4-(dimethylamino)pyridine (DMAP) is a far superior catalyst for the acylation of sterically hindered alcohols.[5] This discovery marked a paradigm shift in organic synthesis, introducing a highly efficient and versatile catalyst that has since found widespread application.

The Nucleophilic Catalysis Pathway

The remarkable catalytic activity of DMAP stems from its high nucleophilicity, which is enhanced by the electron-donating dimethylamino group. The accepted mechanism for DMAP-catalyzed acylation involves a nucleophilic catalysis pathway.[6] DMAP first attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original acylating agent. The subsequent reaction with the alcohol yields the ester product and regenerates the DMAP catalyst.

Early Quantitative Comparison of DMAP and Pyridine

The seminal 1969 communication by Steglich and Höfle provided compelling evidence for the superior catalytic activity of DMAP compared to pyridine.[5] A key experiment involved the acetylation of the sterically hindered tertiary alcohol, 1-methylcyclohexanol, with acetic anhydride.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield of 1-methylcyclohexyl acetate (%) | Reference |

| None | - | 72 | ~0 | [4][5] |

| Pyridine | Stoichiometric | 72 | < 10 | [4][5] |

| DMAP | 5 | 0.5 | ~90 | [4][5] |

Table 2: Comparison of catalyst efficiency in the acetylation of 1-methylcyclohexanol at room temperature.

Original Experimental Protocol: DMAP-Catalyzed Acetylation of a Hindered Alcohol

The following protocol is a representation of the early experiments demonstrating the catalytic efficacy of DMAP.[4][5]

Materials:

-

1-Methylcyclohexanol

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (as an auxiliary base)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Apparatus for stirring at room temperature

Procedure:

-

To a solution of the sterically hindered alcohol (e.g., 1-methylcyclohexanol) in an anhydrous solvent, add triethylamine (typically 1.5-2.0 equivalents).

-

Add a catalytic amount of DMAP (e.g., 5 mol%).

-

To this stirred mixture, add acetic anhydride (typically 1.5 equivalents) dropwise at room temperature.

-

The reaction is stirred at room temperature and monitored for completion (e.g., by thin-layer chromatography). For hindered alcohols, the reaction is often complete within a few hours.

-

Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and washed successively with water, dilute acid (e.g., 1 M HCl) to remove the amines, and brine.

-

The organic layer is dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Conclusion

The discovery of the Chichibabin reaction and the development of DMAP as an acylation catalyst represent two pivotal moments in the history of pyridine-based catalysis. Chichibabin's work demonstrated that the pyridine ring could be directly functionalized in a way that was previously not thought possible, opening up new avenues for the synthesis of important heterocyclic compounds.[1] Steglich and Höfle's introduction of DMAP revolutionized acylation chemistry, providing a tool that dramatically accelerated reactions and enabled the synthesis of complex molecules with sensitive functional groups.[5] These early discoveries laid the groundwork for the extensive and diverse field of pyridine-based catalysis that continues to evolve and drive innovation in chemical synthesis and drug development today.

References

N,N-Dimethylpyridin-3-amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS) from a certified supplier. N,N-dimethylpyridin-3-amine is a hazardous chemical, and all handling should be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Chemical Identification and Physical Properties

N,N-dimethylpyridin-3-amine is a substituted pyridine derivative. While detailed experimental data for this specific isomer is limited, the following table summarizes available information. Users should verify these properties with supplier-specific documentation.

| Property | Value | Source |

| Chemical Name | N,N-dimethylpyridin-3-amine | PubChem[1] |

| Synonyms | 3-(Dimethylamino)pyridine, N,N-Dimethyl-3-pyridinamine | ECHEMI[2] |

| CAS Number | 18437-57-5 | Synblock[3] |

| Molecular Formula | C₇H₁₀N₂ | Synblock[3] |

| Molecular Weight | 122.17 g/mol | Synblock[3] |

| Boiling Point | 194.9 °C at 760 mmHg | Synblock[3] |

| 72-76 °C at 2 mmHg | SynQuest Laboratories[4] | |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Solubility | Not specified | - |

Hazard Identification and Classification

N,N-dimethylpyridin-3-amine is classified as a hazardous substance. The following GHS classifications have been aggregated from various sources. It is crucial to consult the supplier-specific SDS for the most accurate and up-to-date hazard information.

| Hazard Classification | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Source: PubChem[1], SynQuest Laboratories[4]

Signal Word: Danger[1]

Hazard Pictograms:

corrosive skull and crossbones

Toxicological Information

Handling and Storage

Due to the hazardous nature of N,N-dimethylpyridin-3-amine, stringent safety protocols must be followed. The following are general best practices for handling aminopyridines and other hazardous chemicals.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection:

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood.[6][7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[6]

Safe Handling Procedures

-

Avoid all personal contact, including inhalation and contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Wash hands thoroughly after handling, even if gloves were worn.[7]

-

Use in a well-ventilated area, preferably a chemical fume hood.[6][8]

-

Keep containers tightly closed when not in use.

-

Avoid the formation of dust and aerosols.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly sealed.[3]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[6]

-

The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with the safety data sheet.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[9]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal. Avoid generating dust.[9]

Disposal Considerations

Dispose of N,N-dimethylpyridin-3-amine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.

Visualized Workflows and Hazard Relationships

General Handling Workflow for Hazardous Pyridine Derivatives

Caption: General laboratory workflow for handling hazardous pyridine derivatives.

Logical Relationship of Hazards for N,N-dimethylpyridin-3-amine

Caption: Relationship between exposure routes and health effects of N,N-dimethylpyridin-3-amine.

This document was generated based on publicly available data and is intended for informational purposes only. Always refer to the manufacturer's Safety Data Sheet for complete and accurate information.

References

- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS 18437-57-5 | N,N-Dimethylpyridin-3-amine - Synblock [synblock.com]

- 4. CAS 18437-57-5 | 3H32-1-73 | MDL MFCD00234349 | 3-(Dimethylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. research.uga.edu [research.uga.edu]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-dimethylpyridin-3-amine (CAS No. 18437-57-5). The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

N,N-dimethylpyridin-3-amine is a substituted pyridine derivative. The following tables summarize its key physical and chemical properties. It is important to distinguish this compound from its more commonly studied isomer, N,N-dimethylpyridin-4-amine (4-DMAP).

Table 1: Physical Properties of N,N-dimethylpyridin-3-amine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3][4][5] |

| Molecular Weight | 122.17 g/mol | [1][2][3][4][5] |

| Appearance | Not explicitly stated for the 3-amino isomer; likely a liquid or low-melting solid. | |

| Boiling Point | 72-76 °C @ 2 mmHg | [2] |

| 194.9 °C @ 760 mmHg (Predicted) | [4] | |

| Melting Point | Data not available | |

| Density | 1.012 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Data not available for specific solvents. Expected to be soluble in organic solvents. |

Table 2: Chemical and Spectroscopic Properties of N,N-dimethylpyridin-3-amine

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethylpyridin-3-amine | [1] |

| CAS Number | 18437-57-5 | [1][2][3][4][5] |

| pKa | Data not available | |

| LogP (Predicted) | 1.4 | [3] |

| ¹H NMR | Spectral data available in databases. | [1] |

| ¹³C NMR | Spectral data available in databases. | [1] |

| Mass Spectrometry | Molecular Ion [M]⁺ expected at m/z 122. | [1] |

| IR Spectroscopy | Expected to show characteristic peaks for aromatic C-H, C=C, C=N, and C-N stretching. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of N,N-dimethylpyridin-3-amine.

Synthesis of N,N-dimethylpyridin-3-amine

A common method for the synthesis of N,N-dialkylaminopyridines is the nucleophilic aromatic substitution of a halopyridine with the corresponding dialkylamine. The following is a generalized protocol for the synthesis of N,N-dimethylpyridin-3-amine from 3-bromopyridine and dimethylamine.

dot

Caption: Synthetic workflow for N,N-dimethylpyridin-3-amine.

Materials:

-

3-Bromopyridine

-

Dimethylamine (2.0 M solution in THF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.

-

Addition of Reagents: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF to the suspension of sodium hydride. Stir the mixture for 15 minutes.

-

Reaction with Dimethylamine: Slowly add the dimethylamine solution in THF (1.5 equivalents) to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 66 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by vacuum distillation to yield pure N,N-dimethylpyridin-3-amine.

Characterization Protocols

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Expected Spectrum: The spectrum should show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts and coupling patterns will be characteristic of the 3-substituted pyridine ring.

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrument Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 160 ppm.

-

-

Expected Spectrum: The spectrum will show distinct signals for the carbon atoms of the pyridine ring and a signal for the methyl carbons of the dimethylamino group.

-

Sample Preparation: A thin film of the liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet can be prepared.

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Expected Spectrum: The spectrum should exhibit characteristic absorption bands for:

-

Aromatic C-H stretching (around 3100-3000 cm⁻¹).

-

Aliphatic C-H stretching of the methyl groups (around 2950-2850 cm⁻¹).

-

Aromatic C=C and C=N stretching vibrations (in the 1600-1400 cm⁻¹ region).

-

C-N stretching of the aromatic amine (around 1350-1250 cm⁻¹).

-

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis Mode: Full scan mode to identify the molecular ion and fragmentation pattern.

-

Expected Spectrum:

-

Molecular Ion: A prominent peak corresponding to the molecular weight of the compound [M]⁺ at m/z 122.

-

Fragmentation: Characteristic fragmentation patterns for pyridines and dimethylamino compounds.

-

Safety and Handling

N,N-dimethylpyridin-3-amine is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physical and chemical properties of N,N-dimethylpyridin-3-amine, along with practical methodologies for its synthesis and characterization. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.

References

- 1. 3-Pyridinamine, N,N-dimethyl- | C7H10N2 | CID 123378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18437-57-5 | 3H32-1-73 | MDL MFCD00234349 | 3-(Dimethylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 3. echemi.com [echemi.com]

- 4. CAS 18437-57-5 | N,N-Dimethylpyridin-3-amine - Synblock [synblock.com]

- 5. CAS 18437-57-5 | N,N-Dimethylpyridin-3-amine - Synblock [synblock.com]

The Chemical Reactivity of 3-Aminopyridine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridine and its derivatives are pivotal scaffolds in medicinal chemistry and drug development.[1][2] The unique electronic properties of the pyridine ring, combined with the reactivity of the amino group at the 3-position, offer a versatile platform for the synthesis of a diverse array of bioactive molecules.[3][4] These compounds have shown a wide range of pharmacological activities, including potential treatments for neurological disorders, antimicrobial, and antitumor applications.[1][5][6] Understanding the chemical reactivity of this nucleus is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core reactivity principles, experimental protocols, and quantitative data related to 3-aminopyridine derivatives.

Core Reactivity Principles

The reactivity of 3-aminopyridine is governed by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating amino group. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, making it less reactive than benzene.[7][8] Conversely, the amino group is a strong activating group and is also nucleophilic. The position of the amino group at the 3-position leads to a unique reactivity pattern compared to its 2- and 4-isomers.[3]

Basicity and pKa

The basicity of 3-aminopyridine is an important factor in its reactivity and biological activity. The pyridine nitrogen is the more basic site. The pKa of 3-aminopyridine is approximately 6.03.[9] This is slightly higher than pyridine itself (pKa ≈ 5.2), indicating the electron-donating effect of the amino group.

| Compound | pKa | Reference |

| Pyridine | 5.24 | [9] |

| 2-Aminopyridine | 6.71 | [9] |

| 3-Aminopyridine | 6.03 | [9] |

| 4-Aminopyridine | 9.18 | [9] |

Key Reactions of 3-Aminopyridine Derivatives

Electrophilic Aromatic Substitution

Due to the deactivating effect of the ring nitrogen, electrophilic substitution on the pyridine ring requires harsh conditions.[7] When these reactions do occur, substitution is generally directed to the 3-position in pyridine. However, in 3-aminopyridine, the amino group directs incoming electrophiles. Ortho-lithiation of a protected 3-(pivaloylamino)pyridine has been shown to result in substitution primarily at the C-4 position.[10][11]

General Workflow for Ortho-Lithiation and Electrophilic Quench:

Caption: Directed ortho-lithiation of protected 3-aminopyridine.

Nucleophilic Aromatic Substitution

Nucleophilic substitution reactions on the pyridine ring are favored at the 2- and 4-positions.[12] For 3-substituted pyridines, direct nucleophilic substitution is generally difficult. However, derivatives of 3-aminopyridine, such as 3-nitropyridines, can undergo vicarious nucleophilic substitution, with amination occurring at the 6-position.[13]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of 3-aminopyridine derivatives.[14] Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, are commonly employed to form C-C and C-N bonds, respectively.[15][16][17] These reactions typically involve a halogenated 3-aminopyridine derivative as the substrate.

Conceptual Workflow for Palladium-Catalyzed Cross-Coupling:

Caption: General scheme for metal-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis of 3-Aminopyridine via Hofmann Rearrangement

This method involves the reaction of nicotinamide with sodium hypobromite.[18][19]

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it in an ice-salt bath.

-

Slowly add bromine to the stirred solution to form sodium hypobromite in situ.

-

Once the temperature reaches 0°C, add nicotinamide all at once with vigorous stirring.

-

After the initial reaction, warm the mixture and then heat to reflux.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether).

-

Dry the organic extract and remove the solvent by distillation.

-

The crude product can be purified by recrystallization from a mixture of benzene and ligroin.

Yields: 61-65% for the initial crystalline product, with an additional 2-3 g obtainable from the filtrate, bringing the total yield to a range of 85-89% after extraction and purification.[19]

Directed Metalation and Electrophilic Quench of N-Boc-3-aminopyridine

This protocol allows for the regioselective functionalization at the 4-position.[20]

Procedure:

-

Under an inert atmosphere, dissolve N-Boc-3-aminopyridine in dry 1,2-dimethoxyethane in a flame-dried flask.

-

Cool the reaction mixture to -78°C (dry ice/acetone bath).

-

Add n-butyllithium dropwise and allow the mixture to warm to -20°C and stir for 2 hours.

-

Re-cool the mixture to -78°C.

-

Add a solution of the electrophilic halogen source (e.g., 1,2-dibromoethane for bromination) in 1,2-dimethoxyethane dropwise.

-

After the addition is complete, allow the reaction to proceed at -78°C before quenching and workup.

-

The N-Boc-3-amino-4-halopyridine product can be purified by chromatography or recrystallization.

Yield for N-Boc-3-Amino-4-bromopyridine: 53%.[20]

Palladium-Catalyzed C-N Cross-Coupling of 3-Bromo-2-aminopyridine

This method is used for the synthesis of N³-substituted-2,3-diaminopyridines.[16]

Procedure:

-

To a reaction vessel, add 3-bromo-2-aminopyridine, the primary or secondary amine, a palladium precatalyst (e.g., RuPhos- or BrettPhos-precatalyst), and a base (e.g., LiHMDS).

-

Add a suitable solvent (e.g., toluene or dioxane).

-

Degas the reaction mixture and place it under an inert atmosphere (e.g., argon).

-

Heat the reaction mixture to the required temperature (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Yields: Moderate to good yields (e.g., 78% for the coupling with cyclopentylamine using BrettPhos-precatalyst).[16]

Applications in Drug Development

The 3-aminopyridine scaffold is present in numerous compounds under investigation for various therapeutic areas.[1] Its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for forming key hydrogen bonds make it a valuable component in drug design.[21][22][23] For instance, derivatives have been explored as potassium channel blockers for neurological conditions and as inhibitors of enzymes like ribonucleotide reductase in cancer research.[5][24][25]

Signaling Pathway Implication (Conceptual): Potassium Channel Blockade

Caption: Mechanism of action for 3-aminopyridine derivatives as K+ channel blockers.

Conclusion

3-Aminopyridine derivatives represent a class of compounds with significant potential in drug discovery and development. A thorough understanding of their synthesis, reactivity, and biological interactions is crucial for medicinal chemists. The synthetic methodologies outlined in this guide, particularly metal-catalyzed cross-coupling and regioselective functionalization, provide a robust toolbox for the creation of novel and diverse chemical entities based on this privileged scaffold. Future research will undoubtedly continue to uncover new applications and more efficient synthetic routes for this versatile class of molecules.

References

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 13. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]

- 15. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drughunter.com [drughunter.com]

- 22. researchgate.net [researchgate.net]

- 23. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. Page loading... [wap.guidechem.com]

- 25. 3-aminopyridine, 462-08-8 [thegoodscentscompany.com]

Theoretical and Computational Elucidation of N,N-dimethylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpyridin-3-amine, a substituted pyridine derivative, holds significant interest within medicinal chemistry and materials science due to the versatile reactivity and biological activity associated with the aminopyridine scaffold. This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterizing this molecule. While direct experimental and computational studies on N,N-dimethylpyridin-3-amine are not extensively published, this document synthesizes methodologies and expected data from closely related aminopyridine derivatives to offer a predictive and methodological framework. This guide details computational protocols for determining molecular geometry, vibrational frequencies, electronic properties such as the HOMO-LUMO energy gap, and NMR chemical shifts, primarily leveraging Density Functional Theory (DFT). Furthermore, it outlines a generalized workflow for such computational studies and presents a hypothetical signaling pathway to contextualize the potential biological relevance of this class of compounds. All quantitative data presented are representative values derived from studies on analogous molecules and are intended to serve as a baseline for future investigations.

Introduction

Aminopyridines are a class of heterocyclic compounds that have garnered substantial attention for their diverse pharmacological activities.[1][2] They are known to act as blockers of voltage-gated potassium channels, a mechanism that underlies their application in certain neurological conditions.[1][2] The introduction of a dimethylamino substituent at the 3-position of the pyridine ring, as in N,N-dimethylpyridin-3-amine, is expected to modulate the electronic and steric properties of the parent aminopyridine, potentially influencing its reactivity and biological interactions.

Computational chemistry provides a powerful toolkit for investigating the properties of such molecules at an atomic level, offering insights that can guide experimental design and accelerate drug discovery processes.[3][4] Techniques like Density Functional Theory (DFT) allow for the accurate prediction of molecular structures, vibrational spectra, and electronic characteristics, which are crucial for understanding structure-activity relationships.[5][6]

This guide serves as a resource for researchers interested in the theoretical and computational characterization of N,N-dimethylpyridin-3-amine, providing both foundational knowledge and practical protocols.

Molecular Properties and Computational Data

While specific experimental data for N,N-dimethylpyridin-3-amine is limited, computational methods can provide reliable predictions of its key properties. The following tables summarize expected quantitative data based on DFT calculations, drawing parallels from studies on similar substituted pyridines.[5][6][7][8][9]

Table 1: General and Computed Properties of N,N-dimethylpyridin-3-amine

| Property | Value | Source/Method |

| IUPAC Name | N,N-dimethylpyridin-3-amine | [10] |

| CAS Number | 18437-57-5 | [11] |

| Molecular Formula | C₇H₁₀N₂ | [10] |

| Molecular Weight | 122.17 g/mol | [10][11] |

| Topological Polar Surface Area | 16.1 Ų | [11] |

| XLogP3 | 1.4 | [11] |

| Hydrogen Bond Acceptor Count | 2 | [11] |

| Rotatable Bond Count | 1 | [11] |

Table 2: Predicted Geometrical Parameters (DFT B3LYP/6-311++G(d,p))

Note: These are representative values for a substituted pyridine ring and dimethylamino group. Actual values would require specific calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (amino) | ~1.38 |

| N-CH₃ | ~1.45 | |

| C-C (ring) | ~1.39 - 1.40 | |

| C-N (ring) | ~1.33 - 1.34 | |

| **Bond Angles (°) ** | C-N-C (amino) | ~118 |

| H₃C-N-C | ~119 | |

| C-C-C (ring) | ~118 - 121 | |

| C-N-C (ring) | ~117 |

Table 3: Predicted Electronic Properties (DFT B3LYP/6-311++G(d,p))

Note: These are estimated values based on trends in similar molecules.[9][12][13][14]

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -0.5 to -1.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.5 |

Table 4: Predicted Mulliken Atomic Charges (DFT B3LYP/6-311++G(d,p))

Note: Charges are qualitative predictions indicating expected electron distribution.[15][16]

| Atom | Predicted Charge (a.u.) |

| N (amino) | Negative |

| N (pyridine ring) | Negative |

| C (attached to amino) | Positive |

| C (methyl) | Slightly Positive |

| H (methyl) | Slightly Positive |

| C (pyridine ring) | Variable (Positive/Negative) |

| H (pyridine ring) | Slightly Positive |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO-DFT B3LYP/6-311++G(d,p))

Note: These are representative chemical shift ranges for similar structural motifs.[17][18][19][20][21]

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | Pyridine Ring | 6.5 - 8.5 |

| N-CH₃ | 2.5 - 3.5 | |

| ¹³C | Pyridine Ring | 110 - 150 |

| N-CH₃ | 35 - 45 |

Experimental and Computational Protocols

Computational Protocol for DFT Analysis

This protocol outlines a standard procedure for the theoretical investigation of N,N-dimethylpyridin-3-amine using the Gaussian suite of programs, a widely used software package in computational chemistry.

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of N,N-dimethylpyridin-3-amine using a molecular builder such as GaussView.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

Set up a geometry optimization and frequency calculation using Density Functional Theory (DFT).

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[22][23]

-